N-Benzyl-1-(4-Methoxyphenyl)propan-2-amin

Übersicht

Beschreibung

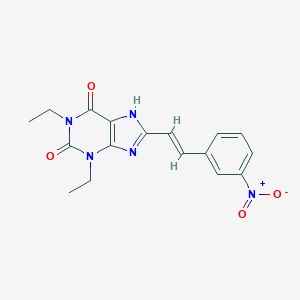

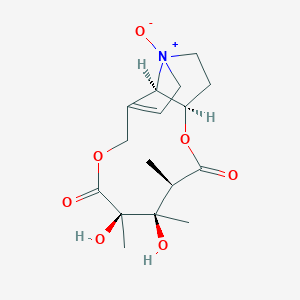

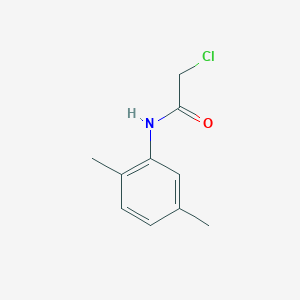

N-benzyl-1-(4-methoxyphenyl)propan-2-amine (NMPA) is an organic compound belonging to the family of amines. It is a derivative of the amino acid phenylalanine and is used as an intermediate in the synthesis of various pharmaceuticals and other compounds. NMPA is a versatile molecule with a variety of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Pharmazeutische Synthese: Formoterol-Vorläufer

N-Benzyl-1-(4-Methoxyphenyl)propan-2-amin: dient als entscheidender Zwischenprodukt bei der Synthese von Formoterol, einem Bronchodilatator, der zur Behandlung von Asthma und chronisch obstruktiver Lungenerkrankung (COPD) eingesetzt wird . Die Fähigkeit der Verbindung, Reaktionen zu unterliegen, um komplexere Strukturen zu bilden, macht sie wertvoll in der pharmazeutischen Herstellung.

Kristallographie: Strukturanalyse

Die kristalline Form der Verbindung wurde mittels Röntgenbeugung untersucht, was Einblicke in ihre Molekülstruktur liefert . Diese Informationen sind wichtig, um das chemische Verhalten der Verbindung und ihr Potenzial zur Bildung von Derivaten zu verstehen.

Chirale Synthese: Enantiomerenreine Verbindungen

Die Synthese von enantiomerenreinen Verbindungen, wie z. B. ®-N-Benzyl-1-(4-Methoxyphenyl)-2-propylamin, ist entscheidend für die Herstellung von Arzneimitteln mit spezifischen biologischen Aktivitäten . Diese Verbindung kann zur Herstellung chiraler Zwischenprodukte verwendet werden, die für die Synthese von pharmazeutisch wirksamen Stoffen (APIs) wichtig sind.

Chemische Synthese: Zwischenprodukt

Diese Verbindung wird häufig als Zwischenprodukt in der chemischen Synthese verwendet, insbesondere bei der Herstellung verschiedener organischer Moleküle . Seine Benzyl- und Methoxyphenylgruppen machen es zu einem vielseitigen Baustein für die Konstruktion komplexer chemischer Einheiten.

Katalyse: Ligand für Metallkomplexe

Die strukturellen Merkmale der Verbindung ermöglichen es ihr, als Ligand für Metallkomplexe zu wirken, die in der Katalyse eingesetzt werden können . Diese Komplexe können verschiedene chemische Reaktionen erleichtern, darunter solche, die in industriellen Prozessen und Umweltanwendungen wichtig sind.

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Biochemische Analyse

Biochemical Properties

N-benzyl-1-(4-methoxyphenyl)propan-2-amine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, such as monoamine oxidase (MAO) and cytochrome P450 enzymes. These interactions can lead to the modulation of enzyme activity, either through inhibition or activation, affecting the overall metabolic processes within the cell .

Cellular Effects

The effects of N-benzyl-1-(4-methoxyphenyl)propan-2-amine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the STAT3 signaling pathway, which plays a crucial role in cell growth and apoptosis . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, N-benzyl-1-(4-methoxyphenyl)propan-2-amine exerts its effects through specific binding interactions with biomolecules. It can bind to receptor sites on enzymes, leading to either inhibition or activation of their activity. For example, its interaction with monoamine oxidase can result in the inhibition of the enzyme, thereby affecting the breakdown of neurotransmitters . This binding interaction is crucial for understanding the compound’s overall impact on cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-benzyl-1-(4-methoxyphenyl)propan-2-amine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under controlled conditions but can degrade over time when exposed to light or varying temperatures . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating potential cumulative impacts on cell health and viability.

Dosage Effects in Animal Models

The effects of N-benzyl-1-(4-methoxyphenyl)propan-2-amine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxicity studies have shown that high doses can lead to adverse effects on liver and kidney function, highlighting the importance of dosage regulation.

Metabolic Pathways

N-benzyl-1-(4-methoxyphenyl)propan-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s overall bioavailability and efficacy, as well as its potential side effects.

Transport and Distribution

The transport and distribution of N-benzyl-1-(4-methoxyphenyl)propan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can be distributed to various cellular compartments, influencing its localization and accumulation.

Subcellular Localization

The subcellular localization of N-benzyl-1-(4-methoxyphenyl)propan-2-amine is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interaction with other biomolecules and its overall impact on cellular processes.

Eigenschaften

IUPAC Name |

N-benzyl-1-(4-methoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO/c1-14(18-13-16-6-4-3-5-7-16)12-15-8-10-17(19-2)11-9-15/h3-11,14,18H,12-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGPWMGXKOKNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=C(C=C1)OC)NCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00962972 | |

| Record name | N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

43229-65-8 | |

| Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43229-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Benzyl-4-methoxy-alpha-methylphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043229658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Benzyl-1-(4-methoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00962972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-4-methoxy-α-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methoxy-α-methyl-N-(phenylmethyl)benzeneethanamine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3624YV5A2P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

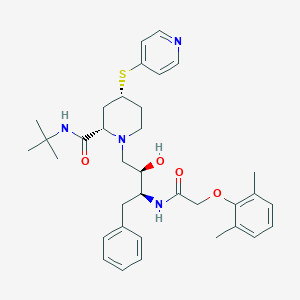

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

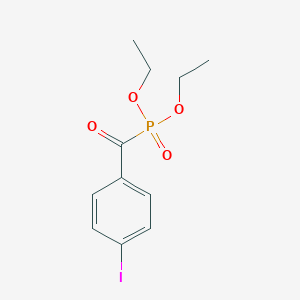

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)